Cas no 868220-08-0 (5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

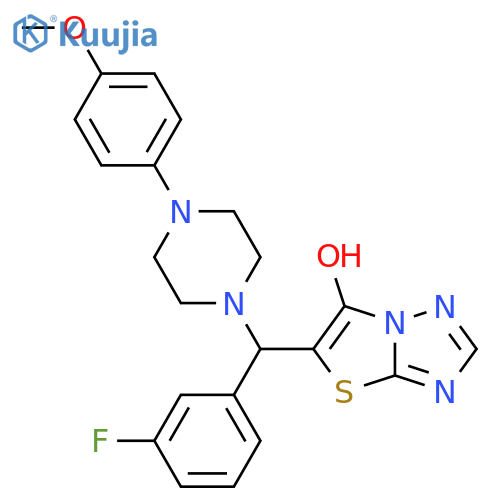

868220-08-0 structure

商品名:5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質

名前と識別子

-

- 5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

- Thiazolo[3,2-b][1,2,4]triazol-6-ol, 5-[(3-fluorophenyl)[4-(4-methoxyphenyl)-1-piperazinyl]methyl]-

- SR-01000909136-1

- AKOS024609889

- 5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

- F1805-0143

- 5-[(3-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

- SR-01000909136

- 868220-08-0

- 5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

-

- インチ: 1S/C22H22FN5O2S/c1-30-18-7-5-17(6-8-18)26-9-11-27(12-10-26)19(15-3-2-4-16(23)13-15)20-21(29)28-22(31-20)24-14-25-28/h2-8,13-14,19,29H,9-12H2,1H3

- InChIKey: MRSDAVVGRSEULY-UHFFFAOYSA-N

- ほほえんだ: N1=CN=C2SC(C(C3=CC=CC(F)=C3)N3CCN(C4=CC=C(OC)C=C4)CC3)=C(O)N12

計算された属性

- せいみつぶんしりょう: 439.14782430g/mol

- どういたいしつりょう: 439.14782430g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 590

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 94.4Ų

じっけんとくせい

- 密度みつど: 1.43±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): -0.24±0.53(Predicted)

5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1805-0143-20mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-25mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-30mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-75mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-2mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-4mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-100mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-1mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-3mg |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1805-0143-5μmol |

5-[(3-fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |

868220-08-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

868220-08-0 (5-(3-fluorophenyl)4-(4-methoxyphenyl)piperazin-1-ylmethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量